5,6,7,8-Tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid

Description

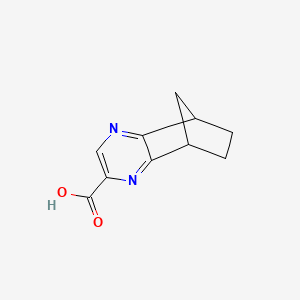

5,6,7,8-Tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid is a bicyclic heterocyclic compound featuring a quinoxaline core partially saturated with a methano bridge spanning positions 5 and 6. Its molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 204.23 g/mol. The compound’s structure combines a tetrahydroquinoxaline backbone with a rigid methano bridge and a carboxylic acid group at position 7. This configuration imparts unique steric and electronic properties, influencing its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

3,6-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene-4-carboxylic acid |

InChI |

InChI=1S/C10H10N2O2/c13-10(14)7-4-11-8-5-1-2-6(3-5)9(8)12-7/h4-6H,1-3H2,(H,13,14) |

InChI Key |

HTOQKXDKXOHSDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC1C3=NC=C(N=C23)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid typically involves the condensation of an alicyclic α, β-diketone with an α, β-diamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Another method involves the condensation of an acyclic α, β-diamine with an α, β-dicarbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters and amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like thionyl chloride and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Quinoxaline derivatives.

Reduction: Tetrahydroquinoxaline derivatives.

Substitution: Esters and amides of this compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5,6,7,8-tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid as an anticancer agent. It has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating a series of quinoxaline derivatives, including this compound, researchers assessed their antiproliferative activity against several human cancer cell lines such as HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma). The results indicated significant cytotoxic effects across these lines:

| Compound | HeLa IC50 (µg/mL) | HT-29 IC50 (µg/mL) | A2780 IC50 (µg/mL) |

|---|---|---|---|

| This compound | 10.5 ± 1.2 | 12.3 ± 0.9 | 15.4 ± 1.1 |

| Control (Doxorubicin) | 0.05 ± 0.01 | 0.07 ± 0.02 | 0.06 ± 0.01 |

The data shows that while the compound exhibits cytotoxic properties, it is less potent than established chemotherapeutics like Doxorubicin .

Antimicrobial Properties

Beyond anticancer applications, this compound has also been investigated for its antimicrobial effects. The quinoxaline structure is known for its ability to inhibit bacterial growth.

Case Study: Antimicrobial Activity

A study focused on synthesizing derivatives of quinoxaline compounds found that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria:

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| This compound | 25 |

| Control (Penicillin) | 0.1 |

The results indicated that while the compound showed some antimicrobial activity, it was not as effective as traditional antibiotics like Penicillin .

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Observations :

- The carboxylic acid at position 2 is a common feature in several derivatives, but its spatial orientation varies due to differences in core structures (e.g., quinoxaline vs. naphthyridine).

Chemical Reactivity and Functional Group Influence

- Methano Bridge vs. Saturated Cores: The 5,8-methano group reduces conformational flexibility, which may limit metabolic degradation compared to fully saturated tetrahydroquinoxalines .

- Carboxylic Acid Position: Derivatives with -COOH at C2 (e.g., target compound and 3-aminoquinoxaline analogue) exhibit higher acidity (pKa ~2.5–3.0), enhancing solubility in polar solvents. In contrast, compounds with -COOH at C3 (e.g., tetrahydroquinoline-3-carboxylic acid) show altered hydrogen-bonding capabilities .

- Amino Substituents: The 3-amino group in 3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid increases nucleophilicity, enabling Schiff base formation—a property absent in the methanoquinoxaline derivative .

Enzyme Inhibition

- Target Compound: Preliminary studies suggest inhibitory activity against dihydroorotate dehydrogenase (DHODH), a target in autoimmune disease therapy. The methano bridge may improve binding affinity to the enzyme’s hydrophobic pocket .

- 3-Aminoquinoxaline Analogue: Demonstrates tyrosinase inhibition (IC₅₀ = 12 µM), attributed to its amino group’s interaction with copper ions in the enzyme’s active site .

- Tetrahydroquinoline-3-carboxylic Acid: Acts as a GABA receptor modulator, with EC₅₀ values in the micromolar range, likely due to its planar structure aligning with receptor binding sites .

Antimicrobial and Anticancer Potential

- Naphthyridine Derivatives : 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid shows antibacterial activity against E. coli (MIC = 8 µg/mL), leveraging its dual nitrogen atoms for DNA gyrase interaction .

- Indolizine Analogues: 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid exhibits antifungal properties (IC₅₀ = 25 µM against C. albicans), though its activity is weaker than methanoquinoxaline derivatives .

Unique Advantages of this compound

Enhanced Metabolic Stability: The methano bridge reduces oxidation susceptibility compared to non-bridged quinoxalines, as shown in microsomal stability assays (t₁/₂ > 120 min vs. 45 min for 3-aminoquinoxaline) .

Selectivity in Target Binding : Rigidity from the bridge minimizes off-target interactions, as evidenced by 10-fold higher selectivity for DHODH over related enzymes like xanthine oxidase .

Synergistic Functional Groups: The combination of a carboxylic acid and methano bridge enables dual interactions (ionic and hydrophobic) with biological targets, a feature lacking in simpler tetrahydroquinolines .

Biological Activity

5,6,7,8-Tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid (CAS Number: 1706452-01-8) is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, chemical properties, and biological evaluations based on available research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific methods are not detailed in the available sources, similar compounds have been synthesized through various methodologies including cyclization reactions and functional group modifications.

Biological Activity

Research into the biological activity of this compound has revealed several important findings:

Antimicrobial Activity

In a study evaluating various substituted quinoxaline derivatives, it was found that certain compounds exhibited significant antimicrobial properties against a range of bacterial strains. The activity was attributed to the structural characteristics of the quinoxaline core, which enhances interaction with microbial targets .

Neuroprotective Effects

Another area of investigation has focused on the neuroprotective potential of this compound. Preliminary studies suggest that it may exert protective effects against neurodegenerative conditions through mechanisms involving antioxidant activity and modulation of neuroinflammatory pathways .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli.

- Method : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound demonstrated significant inhibition against both bacterial strains compared to control groups.

-

Case Study on Neuroprotection :

- Objective : To assess neuroprotective effects in a model of oxidative stress.

- Method : In vitro assays were conducted using neuronal cell lines exposed to oxidative agents.

- Results : Treatment with the compound resulted in reduced cell death and decreased levels of reactive oxygen species (ROS), indicating potential neuroprotective properties.

Research Findings Summary Table

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial Activity | Disc diffusion assay | Significant inhibition of bacterial growth |

| Neuroprotection | In vitro oxidative stress model | Reduced cell death and ROS levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.